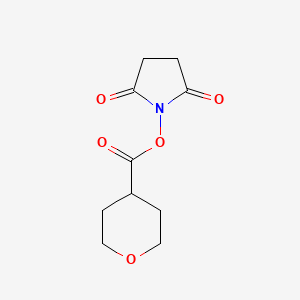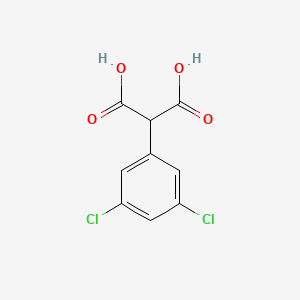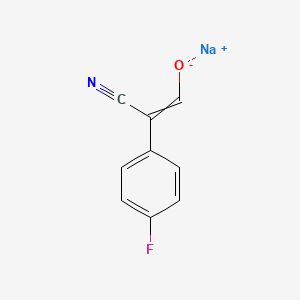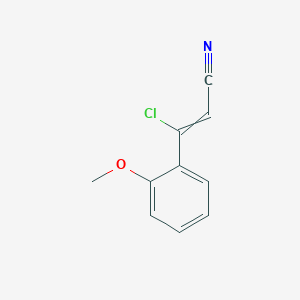
1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene
Descripción general
Descripción
1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7HClF7O This compound is characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene typically involves halogenation and substitution reactions. One common method includes the reaction of 1-chloro-2,3,5,6-tetrafluorobenzene with trifluoromethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the process .
Industrial production methods may involve large-scale halogenation processes, where the precursor compounds are subjected to halogenating agents under specific conditions to achieve the desired product. These methods are optimized for efficiency and yield, ensuring the compound’s availability for various applications .
Análisis De Reacciones Químicas
1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation reactions to form various oxidized products, and reduction reactions to remove halogen atoms.
Coupling Reactions: The compound is also involved in coupling reactions, such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated aromatic compounds have shown efficacy.
Mecanismo De Acción
The mechanism by which 1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and trifluoromethoxy group play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .
Comparación Con Compuestos Similares
1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:
1-Chloro-4-(trifluoromethyl)benzene: Similar in structure but lacks the additional fluorine atoms, resulting in different chemical properties and reactivity.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains a bromine atom instead of chlorine, leading to variations in its reactivity and applications.
(Trifluoromethoxy)benzene: Lacks the chlorine and additional fluorine atoms, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of halogen atoms and the trifluoromethoxy group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1-chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7ClF7O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAQMJGWOOVPKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7ClF7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1403773.png)

![4,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B1403776.png)


![Tert-butyl{[1-(4-fluorobenzylidene)prop-2-en-1-yl]oxy}dimethylsilane](/img/structure/B1403780.png)







